Ethylmethylmaleic anhydride
Overview
Description
Ethylmethylmaleic anhydride is a versatile chemical compound utilized in various scientific research fields. It is known for its unique properties, making it an essential tool in drug synthesis, polymer modification, and surface coatings. This compound is a cyclic anhydride, which means it contains a ring structure with an anhydride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylmethylmaleic anhydride can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ethyl and methyl substituents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the vapor-phase oxidation of n-butane, similar to the production of maleic anhydride . This process converts the methyl groups to carboxylate and dehydrogenates the backbone, resulting in the formation of the anhydride. The reaction is carried out in the presence of a catalyst, such as vanadium phosphate, at high temperatures to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethylmethylmaleic anhydride undergoes a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality. Some of the common reactions include:
Michael reactions: Involves the addition of nucleophiles to the conjugated double bond.
Electrophilic addition: Addition of electrophiles to the double bond.
Diels-Alder reactions: Formation of cyclohexene derivatives through [4+2] cycloaddition.
Alkylation and acylation: Introduction of alkyl or acyl groups.
Reduction: Conversion of the anhydride to the corresponding diol.
Hydrolysis: Formation of maleic acid from the anhydride.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Michael reactions: Nucleophiles such as amines or thiols under basic conditions.
Electrophilic addition: Electrophiles like halogens or acids.
Diels-Alder reactions: Dienes under thermal or catalytic conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Water or aqueous acids.
Major Products Formed
The major products formed from these reactions include:
Michael adducts: Compounds with added nucleophiles.
Diels-Alder adducts: Cyclohexene derivatives.
Reduced products: Diols or alcohols.
Hydrolyzed products: Maleic acid.
Scientific Research Applications
Ethylmethylmaleic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Utilized in drug synthesis and development, particularly in the creation of novel therapeutic agents.
Industry: Applied in the production of surface coatings, adhesives, and polymer modifications
Mechanism of Action
The mechanism by which ethylmethylmaleic anhydride exerts its effects involves its reactive anhydride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
Comparison with Similar Compounds
Ethylmethylmaleic anhydride can be compared with other similar compounds, such as maleic anhydride, succinic anhydride, and phthalic anhydride. While all these compounds contain an anhydride functional group, this compound is unique due to its ethyl and methyl substituents, which impart distinct chemical and physical properties .
List of Similar Compounds
Maleic anhydride: A simple anhydride with a conjugated double bond.
Succinic anhydride: A saturated anhydride without conjugation.
Phthalic anhydride: An aromatic anhydride with a benzene ring
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-ethyl-4-methylfuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUAOZFEUKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189026 | |
Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3552-33-8 | |
Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003552338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.